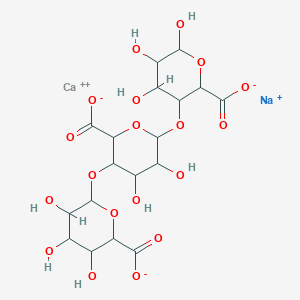
Alginic acid calcium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alginic acid calcium sodium salt is a naturally occurring polysaccharide derived from brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. The compound is known for its ability to bind with calcium and sodium ions, resulting in the formation of alginates. These alginates are widely used in various industries due to their unique properties, such as biocompatibility, non-toxicity, and biodegradability .
準備方法
Synthetic Routes and Reaction Conditions: Alginic acid is extracted from brown seaweeds using a series of chemical processes. The seaweed is first treated with dilute hydrochloric acid to remove impurities. The alginic acid is then extracted using sodium carbonate, resulting in the formation of sodium alginate. To obtain alginic acid calcium sodium salt, calcium chloride is added to the sodium alginate solution, causing the precipitation of calcium alginate .
Industrial Production Methods: In industrial settings, the extraction process involves soaking the seaweed in water or diluted acid, followed by treatment with sodium carbonate. The resulting sodium alginate is then precipitated using calcium chloride. The precipitate is further purified and dried to obtain the final product .
化学反応の分析
Types of Reactions: Alginic acid calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Alginic acid calcium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a thickening and gelling agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility.
Medicine: Utilized in drug delivery systems, wound dressings, and as a component in dental impression materials.
Industry: Applied in the food industry as a stabilizer and emulsifier, and in the textile industry for printing and dyeing processes
作用機序
The mechanism of action of alginic acid calcium sodium salt involves its ability to form gels and viscous solutions. When dissolved in water, the compound interacts with calcium ions to form a gel-like structure. This property is utilized in various applications, such as drug delivery, where the gel can encapsulate active ingredients and release them in a controlled manner .
類似化合物との比較
Sodium Alginate: Water-soluble and used in similar applications but lacks the gel-forming ability of calcium alginate.
Calcium Alginate: Forms gels but is less soluble in water compared to sodium alginate.
Hyaluronic Acid: Another polysaccharide with similar biocompatibility and applications in tissue engineering and drug delivery
Uniqueness: Alginic acid calcium sodium salt is unique due to its ability to form gels in the presence of calcium ions, making it highly valuable in applications requiring controlled release and encapsulation. Its combination of solubility and gel-forming properties sets it apart from other similar compounds .
特性
IUPAC Name |
calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUPNZUZCGXCA-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23CaNaO19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













